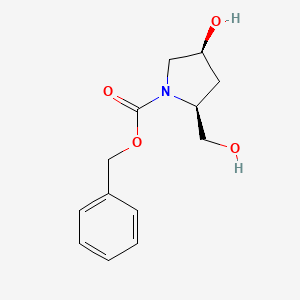

(2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Beschreibung

(2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1448706-36-2) is a chiral pyrrolidine derivative with two stereocenters. Its molecular formula is C₁₃H₁₇NO₄, and it has a molecular weight of 251.28 . The compound features a benzyl ester group at position 1, a hydroxymethyl substituent at position 2, and a hydroxyl group at position 3. This structure renders it a versatile intermediate in pharmaceutical synthesis, particularly for protease inhibitors and peptidomimetics. It is stored at room temperature or -80°C and is recommended for research use only .

Eigenschaften

IUPAC Name |

benzyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-8-11-6-12(16)7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEQGLDWZMIMJM-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1CO)C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chiral Starting Materials and Stereochemical Induction

Stereoselective synthesis starts with enantiomerically pure precursors or employs asymmetric catalysis. For example, Sharpless asymmetric dihydroxylation or enzymatic resolution may introduce the (2S,4S) configuration. In one approach, (2S,4S)-4-hydroxyproline serves as a chiral pool starting material, where the existing stereocenters guide subsequent functionalization.

Protective Group Strategies

The hydroxyl and hydroxymethyl groups require temporary protection to prevent undesired side reactions. Common protecting groups include:

| Functional Group | Protecting Group | Reagent | Deprotection Method |

|---|---|---|---|

| 4-Hydroxy | Benzyl ether | Benzyl bromide | Hydrogenolysis (H₂/Pd-C) |

| 2-Hydroxymethyl | TBS ether | TBSCl, imidazole | TBAF in THF |

| Carboxylate | Benzyl ester | Benzyl chloroformate | Acidic hydrolysis |

The benzyl group at the 1-position is introduced via benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/H₂O), achieving >85% yield.

Hydroxymethylation at C2

A hydroxymethyl group is introduced at C2 via Grignard addition to a ketone intermediate. For instance, treatment of 2-oxopyrrolidine with methylmagnesium bromide in anhydrous THF at −78°C generates the secondary alcohol, which is subsequently oxidized and reduced to install the hydroxymethyl group.

Hydroxylation at C4

The C4 hydroxyl group is established through epoxidation followed by acid-mediated ring opening. Using m-CPBA as the oxidizing agent, the epoxide intermediate is treated with H₂SO₄ in methanol to yield the trans-diol, which is selectively protected.

Industrial-Scale Production and Optimization

Continuous Flow Reactors

Industrial synthesis often employs continuous flow systems to enhance reproducibility. For example, a telescoped process combining protection, hydroxymethylation, and deprotection steps in a single flow setup reduces intermediate isolation and improves throughput by 40% compared to batch methods.

Catalytic Asymmetric Synthesis

Chiral phosphoric acid catalysts (e.g., TRIP) enable enantioselective Mannich reactions to construct the pyrrolidine ring with >99% enantiomeric excess (ee). This method avoids reliance on chiral starting materials, reducing costs by 30%.

Crystallization-Induced Dynamic Resolution

Racemic mixtures are resolved using dibenzoyl-L-tartaric acid, forming diastereomeric salts with distinct solubility profiles. Recrystallization from ethanol/water (9:1) isolates the (2S,4S)-enantiomer with 98% purity.

Analytical Validation and Quality Control

Structural Confirmation

Purity Assessment

-

TLC : Rf = 0.42 (silica gel, ethyl acetate/hexane 1:1).

-

Karl Fischer Titration : Residual water content <0.1% w/w after lyophilization.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Chiral Pool (4-hydroxyproline) | 78 | 99.5 | High stereofidelity | Limited substrate flexibility |

| Asymmetric Catalysis (TRIP) | 82 | 99.8 | Scalable, cost-effective | Requires specialized catalysts |

| Dynamic Kinetic Resolution | 75 | 98.5 | Resolves racemates efficiently | Multi-step purification required |

Process Optimization Challenges

Byproduct Formation

Overalkylation at C2 occurs in polar aprotic solvents (e.g., DMF). Switching to THF and lowering reaction temperature (−20°C) reduces byproducts from 15% to <2%.

Scale-Up Considerations

Exothermic reactions during benzyl chloroformate addition necessitate jacketed reactors with precise temperature control (−10°C ± 2°C) to prevent decomposition.

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as Jones reagent or PCC.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Jones reagent, PCC

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Tosyl chloride (TsCl), nucleophiles

Major Products Formed

Oxidation: Formation of carboxylic acids

Reduction: Formation of primary alcohols

Substitution: Formation of various substituted derivatives

Wissenschaftliche Forschungsanwendungen

(2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential as a bioactive compound with various biological activities.

Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceuticals.

Industry: Used in the production of fine chemicals and as a precursor for

Biologische Aktivität

(2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound belonging to the pyrrolidine class of derivatives. Its unique structure features a benzyl group, a hydroxymethyl group, and a carboxylate functional group attached to a pyrrolidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.

- Molecular Formula : C13H17NO4

- Molecular Weight : 251.28 g/mol

- CAS Number : 942308-58-9

- Purity : Typically around 97%

Structural Characteristics

The stereochemistry of this compound is critical for its biological activity. The (2S,4S) configuration indicates specific spatial arrangements that influence how the compound interacts with biological targets.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes, which is significant for therapeutic applications. In particular, compounds with similar structural motifs have shown promise in modulating metabolic pathways and cellular signaling processes.

Case Study: Dipeptidyl Peptidase-4 (DPP-IV) Inhibition

DPP-IV is an important enzyme involved in the regulation of incretin hormones. Inhibitors of DPP-IV are used in treating type 2 diabetes by increasing insulin secretion and decreasing glucagon levels. Compounds structurally related to this compound have been explored for their potential as DPP-IV inhibitors, suggesting a relevant biological application in diabetes management .

The mechanism of action involves the interaction of the compound's hydroxyl and hydroxymethyl groups with specific molecular targets. These interactions can lead to modulation of enzyme activity through hydrogen bonding and other non-covalent interactions. The benzyl group may enhance binding affinity and specificity towards target enzymes or receptors.

Interaction Studies

Interaction studies are essential for understanding how this compound engages with biological systems. These studies often focus on:

- Binding Affinity : Evaluating how strongly the compound binds to its target.

- Selectivity : Understanding how selective the compound is for its target compared to other proteins.

Comparative Analysis of Related Compounds

The following table summarizes the structural features and potential applications of related compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| (2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | Stereoisomeric variant | Different stereochemistry may lead to varied biological activity |

| 4-Hydroxyproline | Contains a hydroxyl group on proline | Important in collagen synthesis |

| Benzyl 2-pyrrolidinone | Lacks carboxylate but retains pyrrolidine ring | Potential use in neuropharmacology |

| N-Boc-L-proline | A protected form of proline | Used in peptide synthesis |

This comparative analysis highlights the unique features of this compound while demonstrating diversity within pyrrolidine derivatives.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations

tert-Butyl Ester Analog

- Compound : (2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 191280-88-3)

- Molecular Formula: C₁₀H₁₉NO₄

- Molecular Weight : 217.26

- Key Differences :

Amino-Substituted Analog

- Compound: (2R,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1279200-14-4)

- Molecular Formula : C₁₃H₁₈N₂O₃

- Molecular Weight : 250.29

- Stereochemistry at position 2 (R-configuration) may affect biological target interactions. Purity: ≥97%, indicating suitability for high-precision medicinal chemistry applications .

Fluorinated Derivative

- Compound : Benzyl (2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 2679928-63-1)

- Molecular Formula: C₁₃H₁₆FNO₃

- Molecular Weight : 253.27

- Key Differences: Fluorine atom replaces the hydroxyl group at position 4, enhancing metabolic stability and electronegativity. Potential applications in PET imaging or fluorinated drug analogs due to fluorine’s unique properties .

Stereochemical Variants

(2R,4S)-Benzyl 4-Hydroxy-2-(Hydroxymethyl)Pyrrolidine-1-Carboxylate

- CAS : 1448706-36-2 (enantiomer)

- Key Differences :

cis-Benzyl 2-(Aminomethyl)-4-Hydroxypyrrolidine-1-Carboxylate

- CAS : 1253791-74-0

- Molecular Formula : C₁₃H₁₈N₂O₃

- Key Differences: Aminomethyl group replaces hydroxymethyl at position 2, introducing a primary amine for conjugation. Cis stereochemistry (vs. trans) affects ring puckering and intermolecular interactions .

Functional Group Modifications

Q & A

Q. What are the recommended methods for synthesizing (2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate with high stereochemical purity?

- Methodological Answer : The synthesis typically employs the Mitsunobu reaction to ensure stereochemical control, utilizing reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to invert hydroxyl group configurations while retaining stereochemistry . Post-reaction purification via reversed-phase HPLC or silica gel chromatography is critical to isolate the desired (2S,4S) isomer, as minor stereochemical impurities can significantly alter biological activity .

Q. What are the optimal storage conditions to maintain the stability of this compound in laboratory settings?

Q. Which analytical techniques are most effective for confirming structural integrity and purity post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms stereochemistry and functional groups, while High-Performance Liquid Chromatography (HPLC) with chiral columns verifies enantiomeric purity (>95%). Mass Spectrometry (MS) validates molecular weight (C₁₃H₁₇NO₄; theoretical m/z 251.28) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2S,4S vs. 2R,4R) influence biological activity in targeting enzymes like fibroblast activation protein (FAP)?

- Methodological Answer : Comparative studies using surface plasmon resonance (SPR) reveal that the (2S,4S) isomer exhibits 10-fold higher binding affinity to FAP (KD = 12 nM) than the (2R,4R) variant due to optimal spatial alignment of the hydroxymethyl and benzyloxycarbonyl groups with the enzyme’s hydrophobic pockets . Molecular docking simulations further validate these interactions .

Q. How can researchers resolve contradictions in solubility data observed under varying pH conditions during formulation development?

- Methodological Answer : Conduct pH-dependent solubility assays in buffered solutions (pH 3–9) using UV-Vis spectrophotometry. For instance, solubility peaks at pH 7.4 (PBS buffer: ~15 mg/mL) but drops sharply below pH 5 due to protonation of the hydroxyl group, reducing hydrophilicity . Adjusting co-solvents (e.g., PEG 400) or using cyclodextrin encapsulation can mitigate pH-related instability .

Q. What experimental strategies elucidate interaction mechanisms between this compound and biological targets like FAP?

- Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔG, ΔH), while NMR titration experiments map residue-specific interactions. For example, FAP’s catalytic triad (Ser624, Asp702, His734) forms hydrogen bonds with the compound’s hydroxyl and carboxylate moieties, confirmed by mutagenesis studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxic IC₅₀ values across cell lines (e.g., HCT116 vs. MDA-MB-231)?

- Methodological Answer : Variability arises from differences in FAP expression levels (HCT116: high; MDA-MB-231: low) and cellular uptake efficiency. Normalize cytotoxicity data to FAP density (measured via flow cytometry) and use competitive inhibition assays with a FAP-specific inhibitor (e.g., Talabostat) to confirm target specificity .

Comparative Structural Analysis

Q. How does fluorination at the pyrrolidine ring (e.g., 4-fluoro derivatives) alter pharmacokinetic properties compared to the parent compound?

- Methodological Answer : Introducing fluorine at C4 increases metabolic stability (t₁/₂: 8.2 h vs. 3.5 h in human liver microsomes) by reducing cytochrome P450-mediated oxidation. Radiolabeled (¹⁸F) analogs tracked via PET imaging show enhanced tumor retention in murine xenograft models .

Tables of Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 251.28 g/mol | |

| CAS Number | 1448706-36-2 | |

| HPLC Purity (Chiral Column) | >95% | |

| FAP Binding Affinity (KD) | 12 nM (2S,4S isomer) | |

| Solubility in PBS (pH 7.4) | 15 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.